molecular formula C10H14N2O2 B050426 (R)-2-Amino-3-(Benzylamino)Propanoic Acid CAS No. 119906-14-8

(R)-2-Amino-3-(Benzylamino)Propanoic Acid

Cat. No. B050426
M. Wt: 194.23 g/mol
InChI Key: GBGMJYPWCZYLAW-SECBINFHSA-N
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Description

“®-2-Amino-3-(Benzylamino)Propanoic Acid” is a compound that contains an amino group (-NH2), a benzylamino group (C6H5CH2NH2), and a carboxylic acid group (-COOH). The presence of these functional groups suggests that this compound may exhibit properties typical of amines and carboxylic acids .

Scientific Research Applications

  • Enantioselective Synthesis of β-Amino Acid Esters :

    • The study by Strompen (2012) discusses a solvent-free, chemoenzymatic reaction sequence for the enantioselective formation of β-amino acid esters. This process involves benzylamine and trans-ethyl crotonate forming racemic β-amino acid ester rac-ethyl 3-(benzylamino)butanoate, with further conversion to rac-N-benzyl-(3-benzylamino)butanamide.
  • Biocatalytic Route for β-Substituted-γ-Amino Acids :

    • Mukherjee and Martínez (2011) in ACS Catalysis used commercial lipases as biocatalysts for synthesizing precursors of β-substituted-γ-amino acids. Their approach allowed the synthesis of a wide range of optically active compounds with high enantioselectivity.
  • Biological Significance and Synthetic Approaches :

    • A study by Viso et al. (2011) in Chemical Reviews highlights the biological significance of R,β-diamino acids and their derivatives, discussing their use as building blocks for new molecule synthesis and modulating the biological behavior of known peptidic entities.
  • Synthesis of α-Nucleic Acid Base Substituted Propanoic Acids :

    • Overberger and Chang (1989) in Tetrahedron Letters synthesized optically active α-nucleic acid base substituted propanoic acids, including (R)-2-(adenin-9-yl)propanoic acid and others.
  • Synthesis and DPP IV Inhibitory Activity in Diabetes Mellitus Treatment :

    • The study by Deng et al. (2008) in Tetrahedron focuses on the synthesis of non-proteinogenic amino acids for the development of Denagliptin, a dipeptidyl peptidase IV inhibitor for treating type-2 diabetes mellitus.
  • Enantioselective Synthesis of Neuroexcitants :

    • Pajouhesh et al. (2000) in Tetrahedron-asymmetry described the preparation of both enantiomers of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA).
  • Synthesis of Chiral β-Hydroxy-α-Amino Acids :

    • Badorrey et al. (2000) in Tetrahedron-asymmetry worked on the synthesis of chiral β-hydroxy-α-amino acids, demonstrating their potential in producing various nucleophiles.
  • Spectroscopy Studies of Boron Derivatives of Aminophosphonic Acids :

    • Piergies et al. (2012) in The Journal of Physical Chemistry. A conducted Fourier transform infrared and Raman spectroscopy studies on boron analogues of aminophosphonic acids, including N-benzylamino derivatives.

properties

IUPAC Name

(2R)-2-amino-3-(benzylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(10(13)14)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMJYPWCZYLAW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555937
Record name 3-(Benzylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(Benzylamino)Propanoic Acid

CAS RN

119906-14-8
Record name 3-(Benzylamino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AG Zhamharyan, SH Grigoryan… - New Armenian …, 2019 - search.ebscohost.com
The anti-inflammatory and antinociceptive activity of S (+)-2-amino-2-(benzylamino) propanoic acid (Npaa 34), R (-)-2-amino-2-(benzylamino) propanoic acid (Npaa 35), S (-)-2-amino-2-…
Number of citations: 2 search.ebscohost.com

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